1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its molecular formula and a molecular weight of 199.25 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, substituted with a 3-methylphenyl group and an aldehyde functional group at the 2-position. The unique structure of this compound combines properties from both aromatic and heterocyclic compounds, making it of interest in various fields of research, including medicinal chemistry and materials science .
The synthesis of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various methods:
The unique structure of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde lends itself to several applications:
Several compounds share structural similarities with 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | Contains a chlorine substituent, altering reactivity | |
| 1-(3-Methylbutyl)-1H-pyrrole-2-carbaldehyde | Features a longer alkyl chain affecting solubility | |
| 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | Methyl substitution at a different position | |
| 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Has dimethyl substitutions influencing reactivity |
The uniqueness of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde lies in its specific combination of functional groups and structural features that influence its chemical behavior and potential applications .
The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as 1-methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, reflecting its substitution pattern. The pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) is substituted at position 1 with a methyl group and at position 3 with a 3-methylphenyl moiety. The carbaldehyde functional group (-CHO) occupies position 2 of the pyrrole ring. Alternative nomenclature includes 3-(3-tolyl)-1-methyl-1H-pyrrole-2-carbaldehyde, where "tolyl" denotes the methyl-substituted phenyl group. The CAS Registry Number 1781852-29-6 uniquely identifies this compound in chemical databases.
The molecular formula C₁₃H₁₃NO corresponds to a molecular weight of 199.25 g/mol. The structure comprises a pyrrole core (C₄H₄N) fused with a 3-methylphenyl group (C₇H₇) and a carbaldehyde substituent (-CHO). The absence of chiral centers in the molecule precludes stereoisomerism, rendering the compound achiral. Conformational flexibility arises from free rotation around the single bond connecting the pyrrole ring and the 3-methylphenyl group, though steric hindrance between the methyl substituents may restrict this motion.
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 13 | Pyrrole, phenyl, and aldehyde |
| Hydrogen | 13 | Bonded to carbon and nitrogen |
| Nitrogen | 1 | Heteroatom in pyrrole ring |
| Oxygen | 1 | Carbaldehyde functional group |
While crystallographic data for this specific compound remain unpublished, analogous structures such as 1-allyl-1H-pyrrole-2-carbaldehyde (CID 10942480) exhibit planar pyrrole rings with dihedral angles between substituents ranging from 15° to 30°. Theoretical models suggest that the 3-methylphenyl group adopts a near-perpendicular orientation relative to the pyrrole plane to minimize steric clashes with the N-methyl group. Density Functional Theory (DFT) calculations predict a bond length of 1.38 Å for the pyrrole C-N bond and 1.21 Å for the aldehyde C=O bond, consistent with typical aromatic and carbonyl bond distances.
¹H NMR:
¹³C NMR:
| Technique | Signal Range | Assignment |
|---|---|---|
| ¹H NMR | δ 9.8–10.1 ppm | Aldehyde proton |
| ¹H NMR | δ 6.5–7.3 ppm | Aromatic protons |
| IR | 1,700–1,750 cm⁻¹ | C=O stretch |
| MS | m/z 199.25 | Molecular ion |